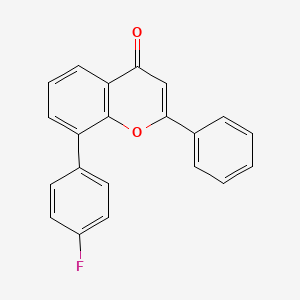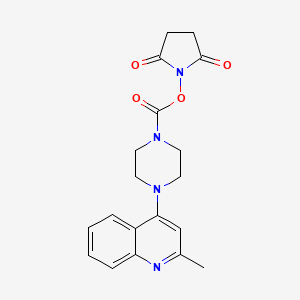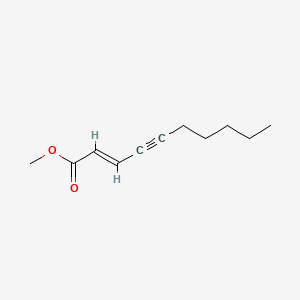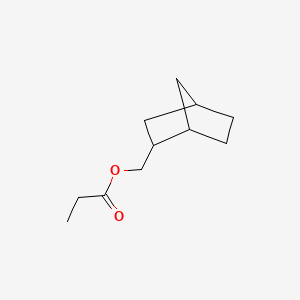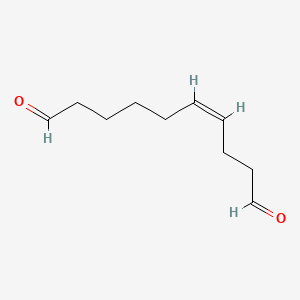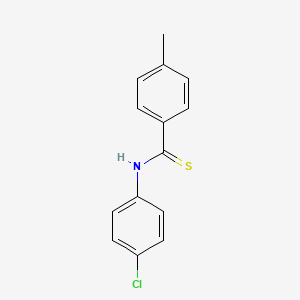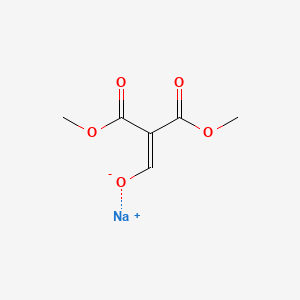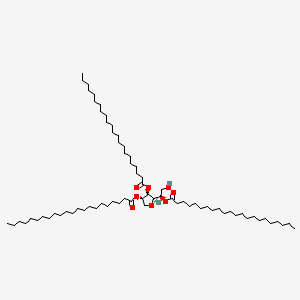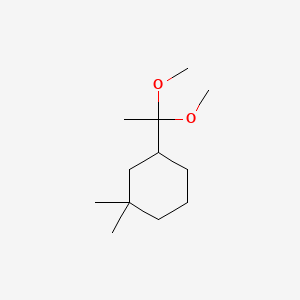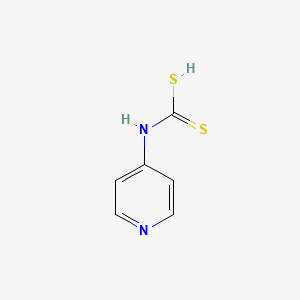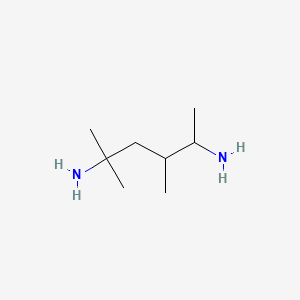
Decyl (R)-12-hydroxyoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl ®-12-hydroxyoleate is an organic compound that belongs to the class of fatty acid esters It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and decanol, a fatty alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with decanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Oleic Acid+DecanolCatalystDecyl (R)-12-hydroxyoleate+Water
Industrial Production Methods
In industrial settings, the production of decyl ®-12-hydroxyoleate may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient mixing and contact between the reactants and the catalyst, leading to higher yields and faster reaction rates. Additionally, the use of enzymatic catalysts, such as lipases, has been explored for the production of this compound, offering a more environmentally friendly and sustainable approach.
Chemical Reactions Analysis
Types of Reactions
Decyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of decyl ®-12-ketooleate or decyl ®-12-carboxyoleate.
Reduction: Formation of decyl ®-12-hydroxyoleyl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Decyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, lubricants, and biodegradable polymers.
Mechanism of Action
The mechanism of action of decyl ®-12-hydroxyoleate involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydroxyl and ester groups play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Decyl oleate: Lacks the hydroxyl group present in decyl ®-12-hydroxyoleate.
12-hydroxy stearic acid: Contains a hydroxyl group but lacks the ester linkage.
Decyl glucoside: A surfactant with a glucoside linkage instead of an ester linkage.
Uniqueness
Decyl ®-12-hydroxyoleate is unique due to the presence of both a hydroxyl group and an ester linkage, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
93980-67-7 |
|---|---|
Molecular Formula |
C28H54O3 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
decyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C28H54O3/c1-3-5-7-9-10-15-18-22-26-31-28(30)25-21-17-14-12-11-13-16-20-24-27(29)23-19-8-6-4-2/h16,20,27,29H,3-15,17-19,21-26H2,1-2H3/b20-16- |
InChI Key |
TXWLKCGKLFGYNO-SILNSSARSA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


